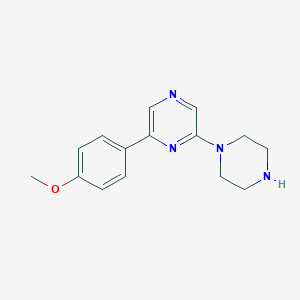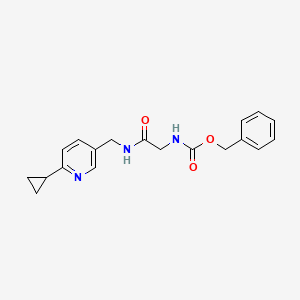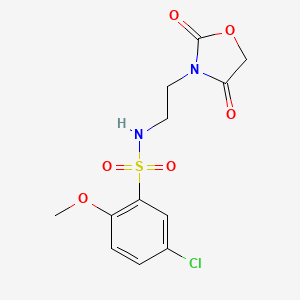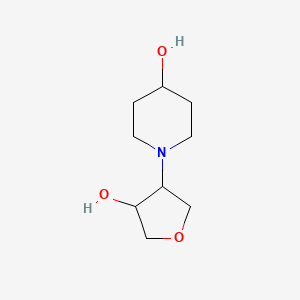
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine” likely contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The methoxyphenyl group could potentially contribute to the compound’s binding affinity to certain biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) could also be used to predict the molecular structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For instance, the piperazine ring could undergo reactions with acids or bases, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could provide some predictions .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Drug Design
Pharmacophoric Importance of Piperazine Derivatives:
- Piperazine, a significant heterocycle in drug design, is recognized in various therapeutic drugs such as antipsychotic, antihistamine, and antidepressant. The piperazine nucleus is a vital moiety in drug development due to its incorporation in drugs with diverse pharmacological activities. Modification of the piperazine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).
DNA Interaction and Drug Design:
- Compounds like Hoechst 33258, which shares a structural resemblance with 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine, are known to bind strongly to DNA's minor groove, especially in AT-rich sequences. These compounds are used for DNA staining due to their ability to enter cells readily. The insights from these compounds are crucial for understanding DNA sequence recognition and binding, providing a foundation for rational drug design (Issar & Kakkar, 2013).
Role in Antimycobacterial Activity:
- Piperazine and its analogs have exhibited significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine as a medicinally important scaffold and its incorporation in various drugs underscore its role in developing new and effective antimycobacterial agents (Girase et al., 2020).
Neuropsychiatric Disorder Treatment:
- Dopamine D2 receptors (D2Rs) are targeted for treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Certain piperazine moieties are essential for high D2R affinity, indicating the role of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine and its analogs in neuropsychiatric disorder treatment. The pharmacophore with high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, all of which are potentially present in the compound (Jůza et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRAYILIBOSPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)



![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)